
(6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride
Overview
Description
(6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound that features a bromo-substituted pyridine ring attached to a piperidine ring, with an amine group and a hydrochloride counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination at the 6-position to form 6-bromopyridine.
Piperidine Formation: The brominated pyridine is then reacted with piperidine to form the piperidine derivative.
Amination: The piperidine derivative is further reacted with an amine source to introduce the amine group.
Formation of Hydrochloride Salt: Finally, the amine group is protonated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Bromine-free derivatives.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent. Studies have shown that it may exhibit:
- Antidepressant Activity : Research indicates that compounds with similar structures can modulate neurotransmitter levels, suggesting potential use in treating depression and anxiety disorders.
- Anticancer Properties : Preliminary studies have indicated that (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride may inhibit the growth of certain cancer cell lines through apoptosis induction.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a valuable subject in neuropharmacology:
- Dopaminergic and Serotonergic Modulation : Investigations into its effects on dopamine and serotonin receptors could provide insights into its role in mood regulation and cognitive function.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its functional groups allow for further chemical modifications, making it useful in synthesizing more complex pharmacophores.
Case Studies
Several case studies highlight the compound's applications:
Mechanism of Action
The mechanism by which (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and the piperidine ring can interact with enzymes and receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.
6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine: Similar structure but without the hydrochloride counterion.
Uniqueness: (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride is unique due to its specific combination of a bromo-substituted pyridine ring and a piperidine ring, which can lead to distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride is a derivative of piperidine and pyridine, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a brominated pyridine moiety linked to a piperidine ring, which is significant for its biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The presence of a piperidine ring suggests potential activity as a neurotransmitter modulator , which may contribute to its therapeutic effects in neurological disorders.
2. Pharmacological Effects
Studies have shown that derivatives of this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain analogs have demonstrated efficacy against various bacterial strains.
- Antiparasitic Activity : Research has indicated potential against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .
Table 1: Summary of Biological Activities
Case Study 1: Antiparasitic Efficacy
A study focused on the antiparasitic properties of pyridine-piperidine derivatives found that specific substitutions on the pyridine ring significantly enhanced activity against Trypanosoma brucei. The compound this compound was noted for its improved potency compared to non-brominated analogs, with an IC50 value indicating effective enzyme inhibition .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological effects of piperidine derivatives. The findings suggested that compounds similar to this compound could modulate serotonin receptors, leading to anxiolytic effects in animal models. This highlights the potential application in treating anxiety disorders .
Properties
IUPAC Name |
6-bromo-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.ClH/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURYRFBSDUDCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671524 | |
Record name | 6-Bromo-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-52-9 | |
Record name | 6-Bromo-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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